molecular formula C11H12O B2934205 2-Phenylcyclobutane-1-carbaldehyde CAS No. 205679-31-8

2-Phenylcyclobutane-1-carbaldehyde

Cat. No.: B2934205
CAS No.: 205679-31-8
M. Wt: 160.216
InChI Key: PSDJDWYRXCICBF-UHFFFAOYSA-N
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Description

2-Phenylcyclobutane-1-carbaldehyde: is an organic compound characterized by a cyclobutane ring substituted with a phenyl group and an aldehyde functional group.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Phenylcyclobutane-1-carbaldehyde typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the cyclization of phenyl-substituted alkenes using a suitable catalyst. The reaction conditions often include the use of a strong acid or base to facilitate the cyclization process .

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The process may also incorporate advanced purification techniques such as distillation or chromatography to isolate the desired compound .

Chemical Reactions Analysis

Types of Reactions: 2-Phenylcyclobutane-1-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Electrophilic aromatic substitution reactions often use reagents such as halogens or nitrating agents under acidic conditions.

Major Products Formed:

    Oxidation: 2-Phenylcyclobutane-1-carboxylic acid.

    Reduction: 2-Phenylcyclobutan-1-ol.

    Substitution: Various substituted phenyl derivatives depending on the electrophile used.

Scientific Research Applications

2-Phenylcyclobutane-1-carbaldehyde is utilized in a wide range of scientific research applications, including:

    Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.

    Drug Discovery: Its unique structure makes it a valuable intermediate in the development of pharmaceutical compounds.

    Material Science: It is used in the synthesis of novel materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Phenylcyclobutane-1-carbaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on biomolecules, leading to modifications in their structure and function. This reactivity is exploited in the design of drugs and other bioactive compounds.

Comparison with Similar Compounds

    Cyclobutane-1-carbaldehyde: Lacks the phenyl group, resulting in different reactivity and applications.

    2-Phenylcyclobutan-1-ol: Similar structure but with an alcohol group instead of an aldehyde, leading to different chemical properties.

Uniqueness: 2-Phenylcyclobutane-1-carbaldehyde is unique due to the presence of both a cyclobutane ring and a phenyl group, which confer distinct reactivity and potential for diverse applications in scientific research and industry.

Properties

IUPAC Name

2-phenylcyclobutane-1-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O/c12-8-10-6-7-11(10)9-4-2-1-3-5-9/h1-5,8,10-11H,6-7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSDJDWYRXCICBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1C=O)C2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

160.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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